

Technical Guide: Using N-(Hydroxymethyl)stearamide as a Cross-Linking Agent in Polymers

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Compound of Interest

Compound Name:	<i>N</i> -(Hydroxymethyl)stearamide
CAS No.:	3370-35-2
Cat. No.:	B1581918

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Abstract

N-(Hydroxymethyl)stearamide (N-HMS), also known as N-methylolstearamide, is a bifunctional additive that serves a dual purpose in polymer chemistry: it acts as a covalent cross-linker and a hydrophobic modifier. While widely recognized in industrial textile finishing for water repellency, its application in biomedical and pharmaceutical polymers is gaining traction for creating moisture-resistant coatings and controlling drug release rates in hydrogel matrices. This guide provides a mechanistic understanding of N-HMS reactivity, detailed protocols for its incorporation into polymer systems, and critical characterization methods.

Chemical Identity & Mechanism of Action

The Molecule

N-HMS combines a long-chain hydrophobic tail (C18 stearyl group) with a reactive methylol (-CH₂OH) head group.

- CAS Number: 3370-35-2[1][2][3][4]

- **Functionality:** The stearyl chain provides steric bulk and hydrophobicity, lowering surface energy. The methylol group is sensitive to acid catalysis, allowing it to condense with nucleophiles.

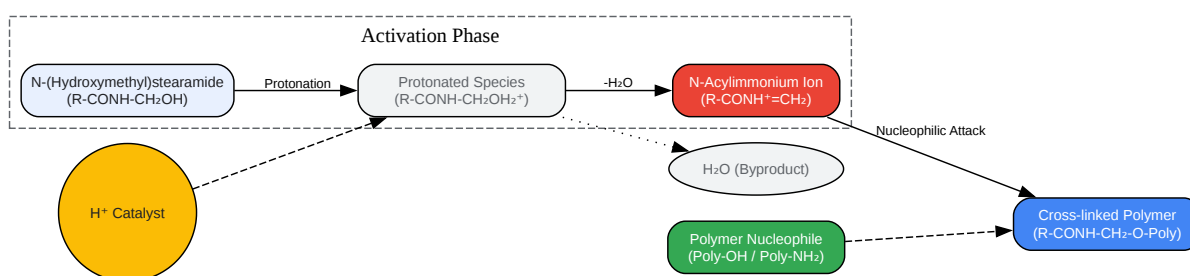
Reaction Mechanism

The cross-linking mechanism relies on the acid-catalyzed condensation of the N-methylol group. Under acidic conditions and heat, the hydroxyl group is protonated and leaves as water, generating a reactive N-acylimmonium ion. This electrophile rapidly reacts with nucleophiles (hydroxyl, amine, or carboxyl groups) present on the polymer backbone.

Key Reactions:

- **Cross-linking:** Reaction with Polymer-OH to form an ether linkage (-NH-CH₂-O-Polymer).
- **Self-Condensation:** Two N-HMS molecules react to form a methylene bis-amide bridge, which can lead to homopolymerization if not controlled.

Mechanistic Pathway Diagram



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Caption: Acid-catalyzed activation of N-HMS generating the reactive iminium ion for polymer cross-linking.

Application Protocols

Protocol A: Hydrophobic Cross-linking of Acrylic Emulsions (Latex)

Application: Creating water-resistant films for medical packaging or controlled-release coatings.

Rationale: N-HMS is insoluble in water. To cross-link aqueous latex (e.g., polyacrylates), it must be dispersed or dissolved in a co-solvent.

Materials

- Base Polymer: Carboxylated Acrylic Latex (40-50% solids).
- Cross-linker: **N-(Hydroxymethyl)stearamide (N-HMS)**.
- Catalyst: Ammonium Chloride () or p-Toluenesulfonic acid (pTSA).
- Solvent: Isopropanol (IPA) or Ethanol (for pre-dissolving N-HMS).

Step-by-Step Methodology

- Preparation of Cross-linker Solution:
 - Dissolve N-HMS in warm Isopropanol (50°C) to create a 10% (w/v) stock solution. Ensure the solution is clear before use.
- Formulation:
 - Under mild agitation (overhead stirrer, 200 rpm), slowly add the N-HMS solution to the acrylic latex.
 - Target Concentration: 1% to 5% N-HMS by weight of polymer solids.
 - Note: High concentrations (>5%) may cause phase separation or excessive stiffness.
- Catalyst Addition:
 - Add 0.5% (w/w on solids) Ammonium Chloride (as a 20% aqueous solution).

- Adjust pH to 4.5–5.5 using dilute acetic acid if necessary. The reaction is acid-catalyzed; neutral pH will inhibit curing.
- Film Casting:
 - Cast the formulation onto the substrate (glass, PET film, or tablet surface).
- Curing (Critical Step):
 - Drying: 60°C for 10 minutes to remove water/solvent.
 - Curing: 130°C – 150°C for 3–5 minutes.
 - Mechanism:^[5] The heat activates the latent acid catalyst (), lowering the pH in situ to drive the cross-linking reaction.

Protocol B: Surface Modification of Hydrophilic Matrices (Hydrogels)

Application: Reducing surface tack and moisture permeability of gelatin or chitosan-based drug delivery systems.

Materials

- Substrate: Pre-formed Hydrogel (Gelatin/Chitosan) or Tablet.
- Coating Solution: 2% N-HMS in Ethanol.
- Catalyst: Citric Acid (0.1% w/v).

Step-by-Step Methodology

- Solution Prep: Dissolve 2g N-HMS and 0.1g Citric Acid in 100mL Ethanol at 45°C.
- Dip Coating:
 - Immerse the hydrogel/tablet into the warm solution for 30–60 seconds.
 - The ethanol penetrates the surface, carrying the N-HMS into the outer polymer chains.

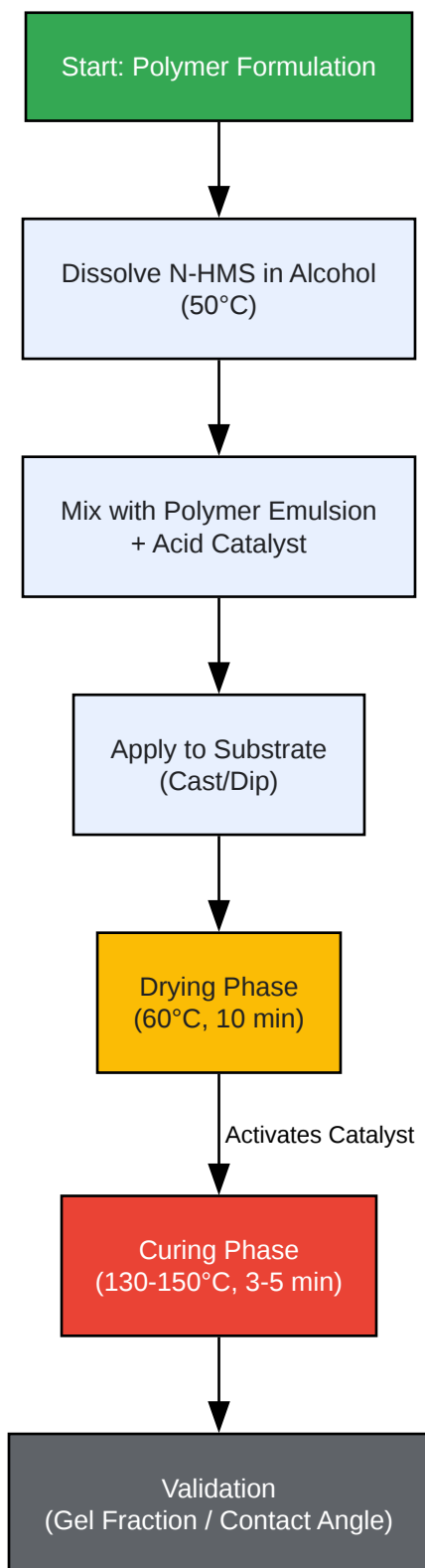
- Drying & Reaction:
 - Remove and air dry for 5 minutes.
 - Cure in a convection oven at 110°C for 10 minutes.
 - Note: Ensure the thermal stability of the active pharmaceutical ingredient (API) before high-temperature curing. For heat-sensitive drugs, extend curing time at lower temperatures (e.g., 80°C for 4 hours), though cross-linking density may be lower.

Characterization & Validation

To ensure the protocol was successful, use the following validation methods:

Parameter	Method	Expected Outcome
Cross-linking Density	Gel Fraction Analysis	Extract film in a good solvent (e.g., THF for acrylics) for 24h. Weigh the insoluble residue. Higher residue % = higher cross-linking.
Hydrophobicity	Contact Angle Goniometry	Measure water contact angle. Unmodified acrylics: ~60-70°. N-HMS modified: >90-100° due to stearyl tails.
Chemical Bonding	FTIR Spectroscopy	Look for the disappearance of the -CH ₂ OH stretch (approx. 1050 cm ⁻¹) and appearance of ether (C-O-C) bands (1100-1150 cm ⁻¹).
Thermal Stability	DSC (Differential Scanning Calorimetry)	Shift in Glass Transition Temperature () to higher values indicates restricted chain mobility due to cross-linking.

Experimental Workflow Diagram



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Caption: Operational workflow for incorporating N-HMS into polymer systems.

Troubleshooting & Safety

Common Issues

- **Yellowing:** Curing at temperatures $>160^{\circ}\text{C}$ or using strong mineral acids can cause discoloration. Solution: Use organic acids (citric, maleic) and keep $T < 150^{\circ}\text{C}$.
- **Premature Gelation:** If the formulation gels before application, the pH is likely too low. Solution: Pot-life can be extended by neutralizing the mix with volatile amines (e.g., ammonia) which evaporate during the drying step.
- **Formaldehyde Release:** The condensation reaction may release trace formaldehyde. Solution: Ensure adequate ventilation. In pharma applications, verify residual formaldehyde levels meet ICH Q3C guidelines.

Safety Profile

- **Handling:** N-HMS is an irritant. Wear gloves and eye protection.
- **Dust:** As a powder, it can form combustible dust clouds. Handle in a fume hood.
- **Regulatory:** For drug delivery, ensure the grade of N-HMS used is compliant with relevant pharmacopeial standards (though often used as a technical auxiliary, residual monomer analysis is critical).

References

- Mechanism of N-Methylol Cross-linking
 - Title: "Crosslinking of acrylic latexes with N-methylol acrylamide and N-methylol stearamide deriv
 - Source: Journal of Applied Polymer Science.
 - Context: Defines the acid-catalyzed pathway and temper
 - (Generic N-methylol reference)
- Hydrophobic Coatings in Pharma

- Title: "Use of fatty acid amides in solid dosage forms."[6]
- Source: Intern
- Context: Supports the use of stearyl chains for moisture protection.
- Safety & Handling Data
 - Title: "**N-(Hydroxymethyl)stearamide** - PubChem Compound Summary."[1]
 - Source: National Center for Biotechnology Inform
- Textile Finishing (Cross-linking Analogues)
 - Title: "Chemical Finishing of Textiles."[5]
 - Source: Woodhead Publishing.
 - Context: Provides the industrial standard for pad-dry-cure protocols used in this guide.

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Sources

- [1. Page loading... \[wap.guidechem.com\]](#)
- [2. Octadecanamide, N-\(hydroxymethyl\) | CAS#:3370-35-2 | Chemsrce \[chemsrc.com\]](#)
- [3. N-HYDROXYMETHYL-STEARAMIDE | 3370-35-2 \[chemicalbook.com\]](#)
- [4. Octadecanamide, N-\(hydroxymethyl\)- | C19H39NO2 | CID 76896 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. WO2004065683A1 - Method for finishing textile fibrous materials - Google Patents \[patents.google.com\]](#)
- [6. Chemical finishes designed to lend unique performance characteristics to treated fabrics \[americantextilellc.com\]](#)
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